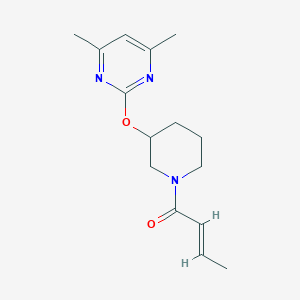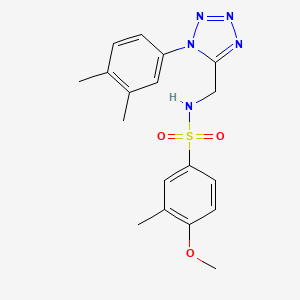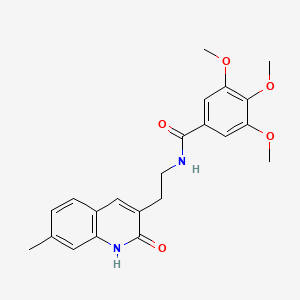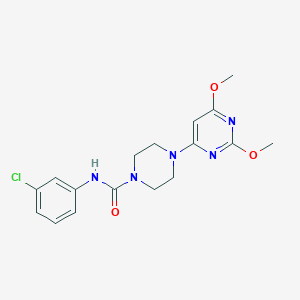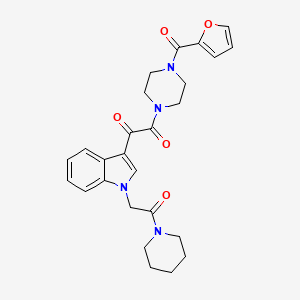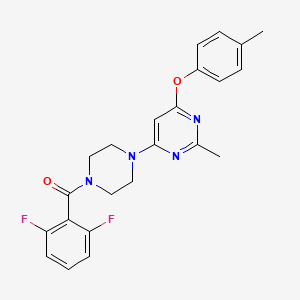
(2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound featuring both aromatic and heterocyclic elements. Characterized by a difluorophenyl group attached to a piperazine ring, this compound boasts notable chemical diversity, making it a subject of interest in multiple scientific domains.
准备方法
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step organic process. Initial steps often involve the creation of intermediate compounds via nucleophilic substitution or palladium-catalyzed coupling reactions. Each intermediate is purified and then sequentially reacted under controlled conditions—usually involving temperature regulation, solvents like dimethylformamide, and catalysts such as palladium on carbon.
Industrial Production Methods: On an industrial scale, the production methods mirror the lab-scale synthetic routes but are optimized for cost, efficiency, and scalability. Using large reactors, automated systems for precise temperature and pressure control, and high-throughput purification techniques like crystallization and chromatography ensures consistent product quality.
化学反应分析
Types of Reactions It Undergoes: This compound can undergo a variety of chemical reactions including electrophilic substitution on the aromatic ring, nucleophilic substitution at the piperazine nitrogen, and oxidation or reduction reactions at multiple sites.
Common Reagents and Conditions: Typical reagents involve oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like acyl chlorides. Reaction conditions are tailored to avoid degradation of the sensitive parts of the molecule, often involving inert atmospheres and low temperatures.
Major Products Formed: The major products depend on the reaction type. For example, oxidation might yield a quinone derivative, while substitution might introduce different functional groups like alkyl or acyl chains.
科学研究应用
The diverse structure of (2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone lends itself to numerous scientific research applications. In chemistry, it serves as a model compound for studying aromaticity and heterocyclic interactions. In biology, its interactions with proteins and enzymes are explored to understand binding affinities and reaction mechanisms. In medicine, it is investigated for potential therapeutic properties, particularly in neuropharmacology due to its structural similarity to known psychoactive agents. Industry utilizes this compound in the synthesis of more complex molecules, playing a crucial role in developing novel materials or pharmacological agents.
作用机制
The specific mechanism by which this compound exerts its effects is largely dictated by its molecular structure. In biological systems, it often targets receptor sites on proteins or enzymes, mimicking or inhibiting natural substrates. The difluorophenyl group enhances binding affinity through non-covalent interactions like hydrogen bonding and van der Waals forces, while the piperazine ring modulates the overall conformational stability and reactivity.
相似化合物的比较
When compared with similar compounds such as (2,6-difluorophenyl)(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)methanone or (4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone, (2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone stands out due to the specific placement of fluorine atoms and the p-tolyloxy group. These structural differences significantly impact the compound's reactivity and interaction with biological targets, often leading to unique pharmacological profiles and industrial applications.
Hope you find that helpful and intriguing!
属性
IUPAC Name |
(2,6-difluorophenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O2/c1-15-6-8-17(9-7-15)31-21-14-20(26-16(2)27-21)28-10-12-29(13-11-28)23(30)22-18(24)4-3-5-19(22)25/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORNZHWCETVOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
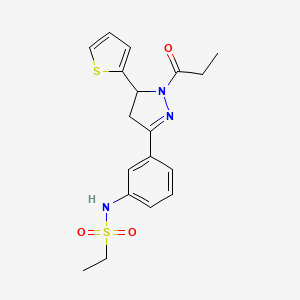
![1-(5-bromofuran-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2748092.png)
![3-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748095.png)
![{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2748097.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2748098.png)
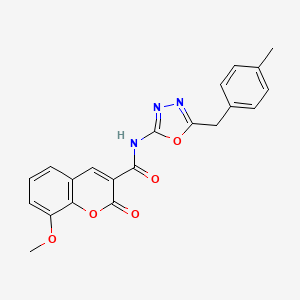
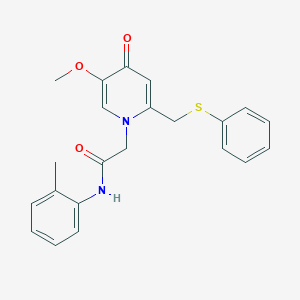
![methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate](/img/structure/B2748101.png)
![N-[4-[(But-2-ynoylamino)methyl]phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B2748104.png)
